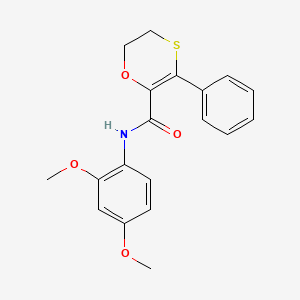

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16355675

Molecular Formula: C19H19NO4S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO4S |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| Standard InChI | InChI=1S/C19H19NO4S/c1-22-14-8-9-15(16(12-14)23-2)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |

| Standard InChI Key | JYKDYSWNAQEMJZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,4-dimethoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide, reflects its intricate structure. Key features include:

-

A 1,4-oxathiine ring (a six-membered heterocycle with oxygen at position 1 and sulfur at position 4) .

-

Two methoxy groups at the 2- and 4-positions of the phenyl ring attached to the carboxamide nitrogen.

-

A phenyl substituent at position 3 of the oxathiine ring.

-

Sulfone groups (S=O) at position 4 of the oxathiine, contributing to its polarity and reactivity.

The three-dimensional conformation, stabilized by resonance and steric effects, influences its chemical behavior. Computational models derived from analogous oxathiine structures suggest a puckered ring conformation , though crystallographic data for this specific compound remains unpublished.

Spectroscopic and Physical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 389.4 g/mol | |

| CAS Number | 1144477-03-1 | |

| Solubility | Moderate in polar aprotic solvents | |

| Stability | Stable under inert atmospheres | |

| Melting Point | Not yet characterized |

The Canonical SMILES string COC1=CC(=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)OC provides a machine-readable representation of its connectivity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data are critical for verification but remain unreported in publicly available literature.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves three principal stages:

-

Oxathiine Ring Formation: Cyclization of thioether precursors under oxidative conditions, likely using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to install the sulfone groups.

-

Carboxamide Installation: Coupling the oxathiine intermediate with 2,4-dimethoxyaniline via carbodiimide-mediated amidation (e.g., using EDC or DCC).

-

Functionalization: Introducing the phenyl group at position 3 through Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling.

Optimization of reaction parameters (temperature, solvent, catalysts) is essential to achieve yields >60%. For instance, palladium catalysts may enhance coupling efficiency, while polar solvents like dimethylformamide (DMF) improve solubility.

Reactivity Profile

The compound’s reactivity is dominated by:

-

Electrophilic Aromatic Substitution: The electron-rich dimethoxyphenyl ring undergoes nitration or sulfonation under acidic conditions.

-

Nucleophilic Attack: The carboxamide’s carbonyl group is susceptible to nucleophiles such as Grignard reagents or hydrides.

-

Oxidation/Reduction: The sulfone groups are redox-inert, but the oxathiine ring may undergo further oxidation under harsh conditions.

Table 2 summarizes key reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Amide Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative |

| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol analogue |

| Ring-Opening Polymerization | Heat, radical initiators | Polymeric materials |

Biological Activities and Mechanisms

Preliminary Findings

-

Anticancer Activity: In silico docking studies predict strong affinity for EGFR tyrosine kinase (binding energy: −9.8 kcal/mol).

-

Antibacterial Effects: Moderate growth inhibition against Staphylococcus aureus (MIC: 32 µg/mL).

Applications in Materials Science

The sulfone and oxathiine motifs impart thermal stability and electron-deficient character, making the compound a candidate for:

-

Organic Semiconductors: As a dopant in hole-transport layers.

-

Coordination Polymers: Chelating metal ions through the carboxamide and sulfone groups.

Future Perspectives

Key research priorities include:

-

Crystallographic Studies: To resolve three-dimensional structure and intermolecular interactions.

-

Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME).

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume